METHYL 2-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a benzamide group, and a cyclopenta[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Synthesis of the Benzamide Group: The benzamide group is formed by reacting an amine with a benzoyl chloride derivative.
Coupling Reactions: The pyrazole and benzamide intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Cyclopenta[b]thiophene Moiety: This moiety is synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Final Coupling and Esterification: The final step involves coupling the previously synthesized intermediates and esterifying the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiophene rings.
Reduction: Reduction reactions can occur at the benzamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituent on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its structural features.
Receptor Binding: It may interact with specific receptors in biological systems.
Medicine
Drug Development: The compound is being investigated for its potential therapeutic properties.
Antimicrobial Activity: Preliminary studies suggest it may have antimicrobial properties.
Industry
Mechanism of Action
The mechanism of action of methyl 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The pyrazole ring is known to interact with metal ions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate .
- Methyl 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate .
Uniqueness
The unique combination of the pyrazole, benzamide, and cyclopenta[b]thiophene moieties in methyl 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate imparts distinct chemical and biological properties . This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-[[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-12-19(23)13(2)26(25-12)11-14-6-4-7-15(10-14)20(27)24-21-18(22(28)29-3)16-8-5-9-17(16)30-21/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKCZTGQSHDFKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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